3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol
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Overview
Description
3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl-dimethyl-silanyloxy group attached to an ethoxy-propanol backbone. This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride. The reaction proceeds as follows:
Starting Materials: The synthesis begins with the reaction of tert-butyl-dimethylsilyl chloride with an alcohol in the presence of a base.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. Common solvents used include dichloromethane or tetrahydrofuran.
Product Formation: The resulting product is this compound, which can be purified by standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.
Automation: The process is often automated to ensure consistent quality and yield.
Purification: Industrial purification methods may include crystallization, distillation, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The tert-butyl-dimethyl-silanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The tert-butyl-dimethyl-silanyloxy group can be removed under acidic or basic conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the ethoxy-propanol backbone.
tert-Butyldimethylsilyl chloride: Used as a reagent in the synthesis of silyl ethers.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of an ethoxy group.
Uniqueness
3-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-propan-1-ol is unique due to its specific combination of a tert-butyl-dimethyl-silanyloxy group with an ethoxy-propanol backbone. This structure provides stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-11(2,3)15(4,5)14-10-9-13-8-6-7-12/h12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADFPCOLUJZLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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